3-fluorofuran-2-carboxylic acid
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Overview
Description
3-fluorofuran-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxylic acid group, and a fluorine atom at the third position of the furan ring
Mechanism of Action
Target of Action
Furan platform chemicals, including 2-furancarboxylic acid, 3-fluoro-, are known to be used in the chemical industry as a switch from traditional resources such as crude oil to biomass .
Mode of Action
It’s known that furan derivatives can be synthesized by the oxidation of either furfuryl alcohol or furfural . This process can be achieved either chemically or biocatalytically .
Biochemical Pathways
The conversion of these compounds to 2,5-furandicarboxylic acid (FDCA) is a promising bio-based building block as a green alternative to petroleum-based terephthalate in polymer production .
Result of Action
It’s known that furan derivatives can be used in the synthesis of various compounds, indicating their potential role in chemical reactions .
Action Environment
The action of 2-Furancarboxylic acid, 3-fluoro- can be influenced by various environmental factors. For instance, the switch from traditional resources such as crude oil to biomass in the chemical industry has begun to take place, which requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . This change in the action environment can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-furancarboxylic acid, 3-fluoro- typically involves the fluorination of 2-furancarboxylic acid. One common method is the direct fluorination of the furan ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 2-furancarboxylic acid, 3-fluoro- may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of 2-furancarboxylic acid using a metal catalyst such as palladium or nickel in the presence of a fluorine source. This method allows for higher yields and better control over the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-fluorofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluoro-2,5-furandicarboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carboxylic acid group can yield 3-fluoro-2-furanmethanol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: 3-Fluoro-2,5-furandicarboxylic acid.
Reduction: 3-Fluoro-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluorofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex furan derivatives and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of bio-based polymers and materials due to its renewable origin and environmentally friendly properties.
Comparison with Similar Compounds
2-Furancarboxylic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
3-Fluoro-2,5-furandicarboxylic acid: Contains an additional carboxylic acid group, making it more acidic and suitable for different applications.
2-Furanmethanol: Lacks the carboxylic acid group, leading to different physical and chemical properties.
Uniqueness: 3-fluorofuran-2-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group on the furan ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-fluorofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBMVGOLZGLUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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